molecular formula C21H25NO11 B015322 methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate CAS No. 30824-21-6

methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate

Cat. No.: B015322
CAS No.: 30824-21-6
M. Wt: 467.4 g/mol
InChI Key: CGFRFKWGBUUPFU-VDRZXAFZSA-N
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Description

4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is a significant compound extensively employed in the biomedical domain. It holds immense potential in the progression of pharmaceuticals to combat a myriad of ailments. This compound is known for its remarkable anti-inflammatory attributes, making it an optimal contender for medications aimed at alleviating inflammatory disorders like arthritis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester typically involves the acetylation of 4-acetamidophenyl-β-D-glucuronide. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups on the glucuronide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.

    Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in various biochemical pathways.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 4-Acetamidophenyl-β-D-glucuronide and acetic acid.

    Oxidation: Quinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Pharmaceutical Development: Used as an intermediate in the synthesis of anti-inflammatory drugs.

    Biochemical Research: Employed in the study of glucuronidation processes and enzyme kinetics.

    Medical Research: Investigated for its potential therapeutic effects in treating inflammatory disorders and other diseases.

Mechanism of Action

The anti-inflammatory effects of 4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester are primarily attributed to its ability to inhibit the production of pro-inflammatory cytokines. The compound interacts with specific molecular targets, such as cyclooxygenase enzymes, thereby reducing the synthesis of inflammatory mediators like prostaglandins. This mechanism helps in alleviating inflammation and pain associated with various disorders.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenyl-β-D-glucuronide: A non-acetylated derivative with similar anti-inflammatory properties.

    4-Acetamidophenyl-2,3,4-tri-O-acetyl-β-D-glucuronide: A closely related compound with slight structural differences.

Uniqueness

4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester stands out due to its enhanced stability and bioavailability compared to its non-acetylated counterparts. The acetylation of the hydroxyl groups increases its lipophilicity, allowing for better absorption and distribution in biological systems.

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO11/c1-10(23)22-14-6-8-15(9-7-14)32-21-19(31-13(4)26)17(30-12(3)25)16(29-11(2)24)18(33-21)20(27)28-5/h6-9,16-19,21H,1-5H3,(H,22,23)/t16-,17-,18-,19+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFRFKWGBUUPFU-VDRZXAFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate
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methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate
Reactant of Route 4
methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate

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